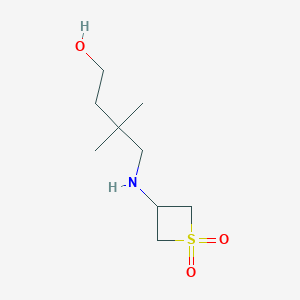
3-((4-Hydroxy-2,2-dimethylbutyl)amino)thietane 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((4-Hydroxy-2,2-dimethylbutyl)amino)thietane 1,1-dioxide is a chemical compound with the molecular formula C9H19NO3S and a molecular weight of 221.32 g/mol . This compound is characterized by the presence of a thietane ring, which is a four-membered ring containing sulfur, and a sulfone group (1,1-dioxide) attached to the thietane ring. The compound also features a hydroxy-substituted butyl group and a dimethyl group, making it a unique structure in organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Hydroxy-2,2-dimethylbutyl)amino)thietane 1,1-dioxide typically involves the reaction of 4-hydroxy-2,2-dimethylbutylamine with a thietane derivative under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as acetonitrile, and a catalyst to facilitate the formation of the thietane ring and the sulfone group. The reaction conditions, including temperature and pressure, are optimized to achieve high yield and purity of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. The raw materials are fed into the reactor, and the reaction is monitored using advanced analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to ensure consistent quality and yield .
Analyse Des Réactions Chimiques
Types of Reactions
3-((4-Hydroxy-2,2-dimethylbutyl)amino)thietane 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted thietane derivatives.
Applications De Recherche Scientifique
3-((4-Hydroxy-2,2-dimethylbutyl)amino)thietane 1,1-dioxide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-((4-Hydroxy-2,2-dimethylbutyl)amino)thietane 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound’s sulfone group can interact with enzymes and proteins, potentially inhibiting their activity. The hydroxy and amino groups may also participate in hydrogen bonding and other interactions, affecting the compound’s biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-((4-Hydroxybutyl)amino)thietane 1,1-dioxide
- 3-((4-Hydroxy-2-methylbutyl)amino)thietane 1,1-dioxide
- 3-((4-Hydroxy-2,2-dimethylpentyl)amino)thietane 1,1-dioxide
Uniqueness
3-((4-Hydroxy-2,2-dimethylbutyl)amino)thietane 1,1-dioxide is unique due to the presence of the dimethyl-substituted butyl group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development .
Propriétés
IUPAC Name |
4-[(1,1-dioxothietan-3-yl)amino]-3,3-dimethylbutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO3S/c1-9(2,3-4-11)7-10-8-5-14(12,13)6-8/h8,10-11H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGKIDGRNZAWWFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCO)CNC1CS(=O)(=O)C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(2R)-2-amino-3-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}propanoic acid](/img/structure/B8218469.png)
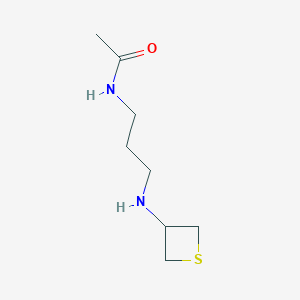
![tert-butyl N-[(1-amino-3-fluorocyclobutyl)methyl]carbamate](/img/structure/B8218482.png)
![3-(2-Hydroxypropan-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B8218486.png)
![methyl 2-iodo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate](/img/structure/B8218499.png)
![Tert-butyl 6-fluoro-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B8218510.png)
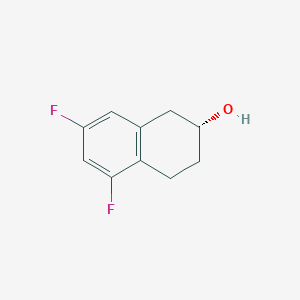
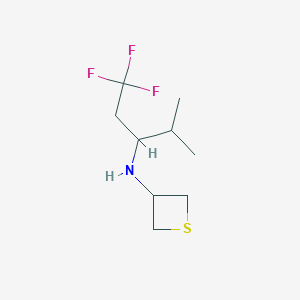
![1-{4-[(2S)-6,15-dibromo-13-chloro-4-azatricyclo[9.4.0.0(3),]pentadeca-1(15),3,5,7,11,13-hexaen-2-yl]piperidin-1-yl}-2-(piperidin-4-yl)ethan-1-one](/img/structure/B8218535.png)
![(1R,8aS)-6-oxo-octahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid](/img/structure/B8218542.png)
![2-(5-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)acetonitrile](/img/structure/B8218546.png)
![5,6-Dimethyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid](/img/structure/B8218558.png)
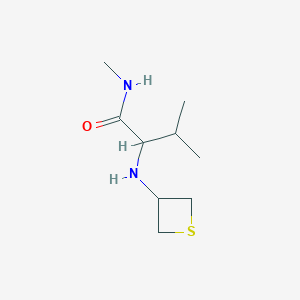
![5,7-Dichloro-2-methylimidazo[1,2-A]pyrimidine](/img/structure/B8218573.png)
